Cas no 3696-23-9 ((4-Chlorophenyl)thiourea)

(4-Chlorophenyl)thiourea structure
(4-Chlorophenyl)thiourea structure
商品名:(4-Chlorophenyl)thiourea
CAS番号:3696-23-9
MF:C7H7ClN2S
メガワット:186.6619
MDL:MFCD00022168
CID:84842
PubChem ID:735843

(4-Chlorophenyl)thiourea 化学的及び物理的性質

名前と識別子

    • 4-Chlorophenylthiourea
    • (4-Chlorophenyl)thiourea
    • (4-Chloro-phenyl)-thiourea
    • 1-(4-chlorophenyl)-2-thiourea
    • 1-(4-Chlorophenyl)thiourea
    • α-(4-Chlorophenyl)thio Urea
    • N-(4-Chlorophenyl)thiourea
    • Thiourea, (4-chlorophenyl)-
    • 4-Chlorophenyl thiourea
    • 4-Chlorophenyl-2-thiourea
    • 1-(p-Chlorophenyl)thiourea
    • N-(p-Chlorophenyl)thiourea
    • 1-(p-Chlorophenyl)-2-thiourea
    • Urea, 1-(p-chlorophenyl)-2-thio-
    • Thourea, (4-chlorophenyl)- (9CI)
    • amino[(4-chlorophenyl)amino]methane-1-thione
    • NSC72217
    • WLN: SUYZMR DG
    • MFCD00022168
    • 3696-23-9
    • A825555
    • Z56939186
    • D85854
    • NCIOpen2_000553
    • STR03585
    • EN300-06963
    • NSC 72217
    • SCHEMBL526059
    • alpha -(4-Chlorophenyl)thiourea
    • AKOS000113514
    • F3143-0092
    • Thiourea, N-(4-chlorophenyl)-
    • Thourea, (4-chlorophenyl)-
    • BRN 0973258
    • ?-(4-Chlorophenyl)thio Urea
    • alpha-(4-Chlorophenyl)thio Urea
    • 1-(4-chlorophenyl)-2-thiourea, AldrichCPR
    • DTXSID00190455
    • XVEFWRUIYOXUGG-UHFFFAOYSA-N
    • NS00030133
    • A823483
    • 4-12-00-01206 (Beilstein Handbook Reference)
    • BDBM50325559
    • FT-0618253
    • EINECS 223-022-4
    • CHEMBL1088499
    • CF-0053
    • NSC-72217
    • C2960
    • DB-049043
    • SY048428
    • STK260897
    • MDL: MFCD00022168
    • インチ: 1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
    • InChIKey: XVEFWRUIYOXUGG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(N([H])[H])=S
    • BRN: 0973258

計算された属性

  • せいみつぶんしりょう: 186.00200
  • どういたいしつりょう: 186.001847
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 70.1

じっけんとくせい

  • 密度みつど: 1.4179 (rough estimate)
  • ゆうかいてん: 169.0 to 173.0 deg-C
  • ふってん: 298.7°C at 760 mmHg
  • フラッシュポイント: 134.5°C
  • 屈折率: 1.6100 (estimate)
  • PSA: 70.14000
  • LogP: 2.76880

(4-Chlorophenyl)thiourea セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H300
  • 警告文: P264-P270-P301+P310+P330-P405-P501
  • 危険物輸送番号:2811
  • 危険カテゴリコード: 36/37/38-28-43
  • セキュリティの説明: S45-S36/37/39-S28A-S26-S1
  • RTECS番号:YS7175000
  • 危険物標識: T+
  • 危険レベル:6.1
  • セキュリティ用語:6.1
  • リスク用語:R28
  • 包装グループ:II
  • ちょぞうじょうけん:(BD4776)
  • 包装等級:II

(4-Chlorophenyl)thiourea 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(4-Chlorophenyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2960-5g
(4-Chlorophenyl)thiourea
3696-23-9 98.0%(LC&N)
5g
¥450.0 2023-09-02
Enamine
EN300-06963-0.05g
(4-chlorophenyl)thiourea
3696-23-9 95%
0.05g
$19.0 2023-10-28
Life Chemicals
F3143-0092-1g
(4-chlorophenyl)thiourea
3696-23-9 95%
1g
$21.0 2023-09-06
Enamine
EN300-06963-5.0g
(4-chlorophenyl)thiourea
3696-23-9 95%
5.0g
$24.0 2023-07-05
Chemenu
CM279220-100g
1-(4-Chlorophenyl)thiourea
3696-23-9 95%
100g
$304 2022-06-11
Life Chemicals
F3143-0092-0.5g
(4-chlorophenyl)thiourea
3696-23-9 95%
0.5g
$19.0 2023-09-06
Life Chemicals
F3143-0092-5g
(4-chlorophenyl)thiourea
3696-23-9 95%
5g
$60.0 2023-09-06
Key Organics Ltd
CF-0053-1G
(4-chlorophenyl)thiourea
3696-23-9 >95%
1g
£20.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C858942-1g
4-Chlorophenylthiourea
3696-23-9 ≥97%
1g
¥55.00 2022-09-29
Fluorochem
010663-1g
1-(4-Chlorophenyl)-2-thiourea
3696-23-9 98%
1g
£10.00 2022-03-01

(4-Chlorophenyl)thiourea 関連文献

(4-Chlorophenyl)thioureaに関する追加情報

Introduction to (4-Chlorophenyl)thiourea (CAS No. 3696-23-9)

The compound (4-Chlorophenyl)thiourea, also known by its CAS registry number CAS No. 3696-23-9, is a significant chemical entity with diverse applications in various scientific and industrial fields. This compound belongs to the class of thioureas, which are derivatives of thiourea (CH₃NCSNH₂), and are characterized by the presence of a thiocarbamide group (-SC(NH₂)₂). The substitution of the phenyl ring with a chlorine atom at the para position introduces unique chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the potential of (4-Chlorophenyl)thiourea in areas such as catalysis, material science, and pharmaceuticals. For instance, researchers have explored its role as a ligand in transition metal complexes, where it exhibits exceptional coordination abilities due to the sulfur atom in the thiourea group and the electron-withdrawing effect of the chlorine substituent on the aromatic ring.

The synthesis of (4-Chlorophenyl)thiourea typically involves the reaction of 4-chloroaniline with carbon disulfide (CS₂) under specific conditions. This reaction is well-documented in organic chemistry literature and is considered a standard method for preparing substituted thioureas. The reaction mechanism involves nucleophilic attack by the amine on CS₂, followed by proton transfer steps to form the final product.

In terms of physical properties, (4-Chlorophenyl)thiourea is a crystalline solid with a melting point around 180°C. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based reactions and processes. The compound is also relatively stable under normal storage conditions, though it may degrade upon prolonged exposure to light or high temperatures.

The chemical structure of (4-Chlorophenyl)thiourea plays a crucial role in its reactivity and functionality. The thiourea group (-SC(NH₂)₂) is known for its ability to coordinate with metal ions, forming stable metal-thiolate complexes. This property has been exploited in catalytic applications, where these complexes can accelerate various organic transformations, including C-C bond formations and oxidation reactions.

Recent advancements in green chemistry have also brought attention to (4-Chlorophenyl)thiourea as a potential eco-friendly reagent in organic synthesis. Its ability to act as both a catalyst and a building block in multi-component reactions makes it an attractive candidate for sustainable chemical processes.

In the pharmaceutical industry, derivatives of (4-Chlorophenyl)thiourea have been investigated for their potential therapeutic applications. For example, certain analogs have shown promise as anti-inflammatory agents due to their ability to inhibit specific enzymes involved in inflammatory pathways.

The toxicity profile of (4-Chlorophenyl)thiourea has been studied extensively, with results indicating that it exhibits low acute toxicity when administered via oral or dermal routes. However, prolonged exposure or high doses may lead to adverse effects, particularly on the respiratory and nervous systems.

In conclusion, (4-Chlorophenyl)thiourea (CAS No. 3696-23-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in its synthesis and utilization, position it as an important molecule for future research and development.

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